

Technical Support Center: Overcoming Resistance to ML390 in AML Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ML390**

Cat. No.: **B609164**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dihydroorotate dehydrogenase (DHODH) inhibitor, **ML390**, in acute myeloid leukemia (AML) cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **ML390** in AML cells?

ML390 is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).^{[1][2]} DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.^{[1][3]} By inhibiting DHODH, **ML390** depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inducing differentiation of AML cells.^{[1][2][3]} This effect can be reversed by the addition of exogenous uridine to the cell culture medium, which bypasses the need for de novo pyrimidine synthesis through the salvage pathway.^[1]

Q2: My AML cells are showing reduced sensitivity to **ML390**. What are the potential mechanisms of resistance?

Reduced sensitivity or acquired resistance to **ML390** and other DHODH inhibitors in AML can arise from several mechanisms:

- Upregulation of the Pyrimidine Salvage Pathway: Cancer cells can evade DHODH inhibition by increasing their uptake of extracellular uridine and other pyrimidine precursors through nucleoside transporters (e.g., ENT1/2).[3][4]
- Increased Antioxidant Capacity: AML cells often exhibit aberrant glutathione metabolism and can develop resistance to chemotherapy by upregulating antioxidant pathways.[5][6] Key mechanisms include:
 - Activation of the NRF2 Pathway: Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the antioxidant response. Its activation can lead to the increased expression of genes involved in glutathione synthesis and drug efflux, promoting cell survival.[7][8]
 - Increased Glutathione (GSH) Synthesis: Elevated levels of GSH can neutralize reactive oxygen species (ROS) induced by chemotherapeutic agents and contribute to drug resistance.[5][6]

Q3: How can I experimentally determine if my **ML390**-resistant AML cells have an activated NRF2 pathway?

You can investigate the activation of the NRF2 pathway in your resistant cells through several methods:

- Western Blotting: Compare the protein levels of NRF2 and its downstream targets (e.g., HO-1, NQO1, GCLC) in your resistant cells versus the parental (sensitive) cells. An increase in the nuclear fraction of NRF2 is a key indicator of its activation.
- Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of NRF2 target genes such as HMOX1 (HO-1), NQO1, and GCLC.
- Immunofluorescence Microscopy: Visualize the subcellular localization of NRF2. Increased nuclear translocation in resistant cells compared to sensitive cells indicates activation.

Q4: Can I combine **ML390** with other inhibitors to overcome resistance?

Yes, combination therapy is a promising strategy to overcome resistance to DHODH inhibitors. Based on the potential resistance mechanisms, you could consider the following combinations:

- NRF2 Inhibitors: Combining **ML390** with an NRF2 inhibitor, such as ML385, may re-sensitize resistant cells by suppressing the antioxidant response.[7][9]
- Inhibitors of Glutathione Synthesis: Targeting enzymes involved in glutathione synthesis, such as GCLC, could enhance the efficacy of **ML390**.
- Equilibrative Nucleoside Transporter (ENT) Inhibitors: Co-treatment with ENT inhibitors like dipyridamole can block the pyrimidine salvage pathway, potentially increasing the effectiveness of **ML390**.[4]

Recent studies have shown that combining the NRF2 inhibitor ML385 with the BCL-2 inhibitor venetoclax can synergistically induce cell death in AML cells through a process called ferroptosis.[7] This suggests that targeting the NRF2 pathway could be a valuable strategy in combination with various AML therapies.

Troubleshooting Guides

Problem 1: Decreased Cell Death or Differentiation in AML Cells Treated with **ML390**

Possible Cause	Troubleshooting/Verification Steps
Development of Resistance	<p>1. Confirm Resistance: Determine the half-maximal inhibitory concentration (IC50) of ML390 in your treated cell population and compare it to the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value indicates resistance.</p> <p>2. Investigate Resistance Mechanisms: Proceed to the troubleshooting guides for investigating the NRF2 pathway and glutathione metabolism.</p>
Compound Instability	<p>1. Check Compound Integrity: Ensure that your ML390 stock solution is properly stored and has not degraded. Prepare a fresh stock solution and repeat the experiment.</p>
Suboptimal Culture Conditions	<p>1. Verify Uridine Levels: High levels of uridine in the culture medium can antagonize the effect of ML390. Use a medium with a known and consistent concentration of uridine.</p>

Problem 2: Suspected NRF2 Pathway-Mediated Resistance

Experimental Workflow to Investigate NRF2 Activation:

Workflow for investigating NRF2-mediated resistance.

Data Interpretation:

Parameter	Expected Result in Resistant Cells with Activated NRF2 Pathway
Nuclear NRF2 Protein	Increased
HO-1, NQO1, GCLC Protein	Increased
HMOX1, NQO1, GCLC mRNA	Increased
Intracellular Glutathione	Increased or Maintained
Intracellular ROS	Decreased or Maintained

If your results align with these expected outcomes, it is likely that the NRF2 pathway is contributing to **ML390** resistance.

Experimental Protocols

Protocol 1: Generation of ML390-Resistant AML Cell Lines

This protocol describes a method for generating drug-resistant AML cell lines through continuous exposure to escalating concentrations of the drug.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Determine the initial IC50: Perform a dose-response curve for **ML390** on the parental AML cell line (e.g., MOLM-13, MV4-11) using a cell viability assay to determine the initial IC50.
- Initial Exposure: Culture the parental cells in the presence of **ML390** at a concentration equal to the IC20 (a concentration that inhibits 20% of cell growth).
- Monitor and Passage: Monitor the cells for growth. When the cells resume a normal growth rate, passage them and increase the concentration of **ML390** by 1.5 to 2-fold.
- Stepwise Dose Escalation: Repeat step 3, gradually increasing the **ML390** concentration over several months.
- Confirmation of Resistance: Periodically determine the IC50 of the cultured cells. A resistant cell line is typically defined as having an IC50 value that is at least 5- to 10-fold higher than the parental cell line.

- Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

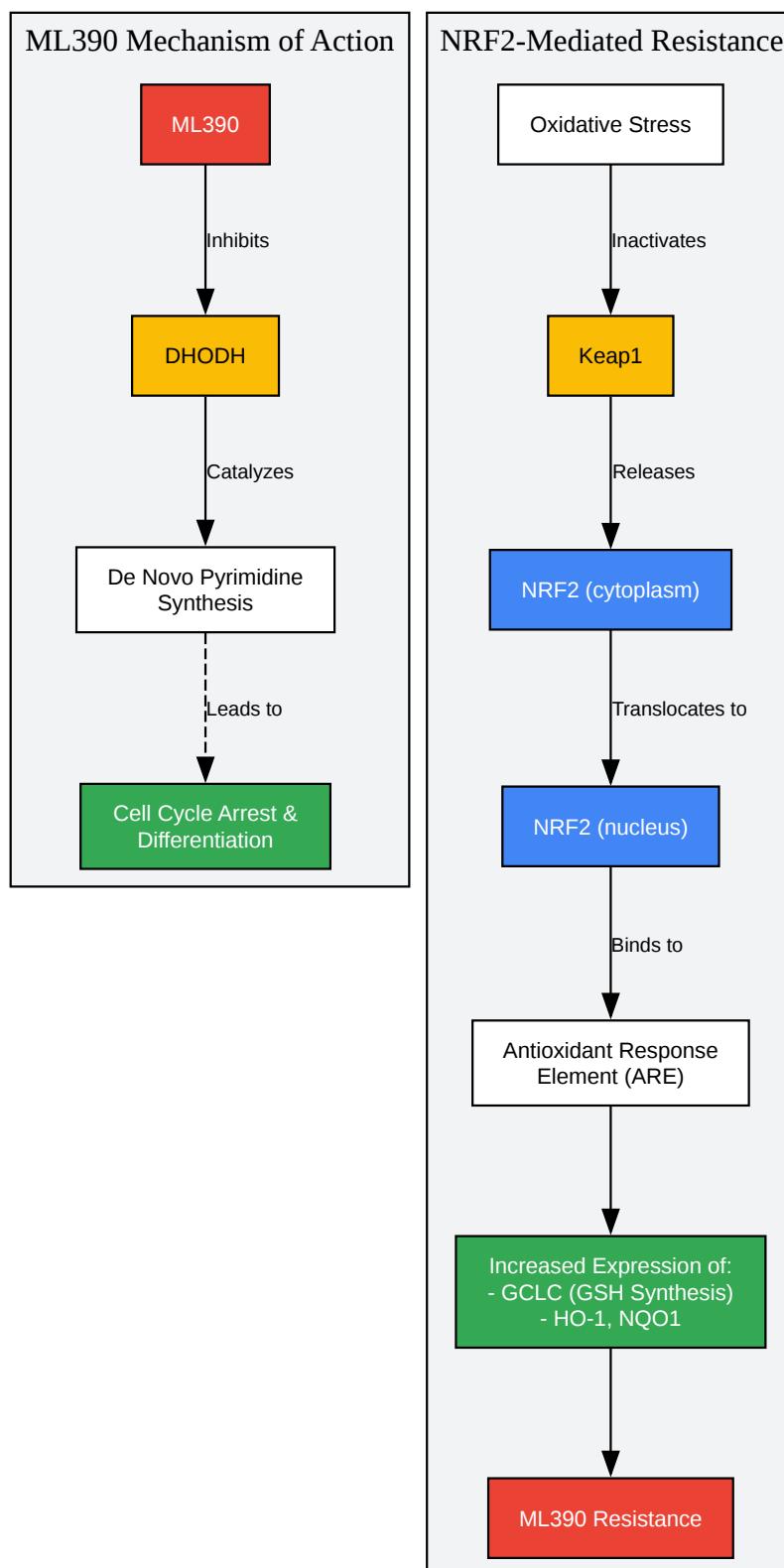
This protocol is for determining cell viability by quantifying ATP, which is an indicator of metabolically active cells.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Cell Plating: Seed AML cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium.
- Compound Treatment: Add serial dilutions of **ML390** to the wells and incubate for the desired time period (e.g., 72 hours).
- Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the CellTiter-Glo® substrate to form the CellTiter-Glo® Reagent.
- Assay Procedure:
 - Equilibrate the plate to room temperature for 30 minutes.
 - Add 100 μ L of CellTiter-Glo® Reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Plot the luminescence signal against the log of the drug concentration to determine the IC50 value.

Protocol 3: Western Blot for NRF2 Pathway Proteins

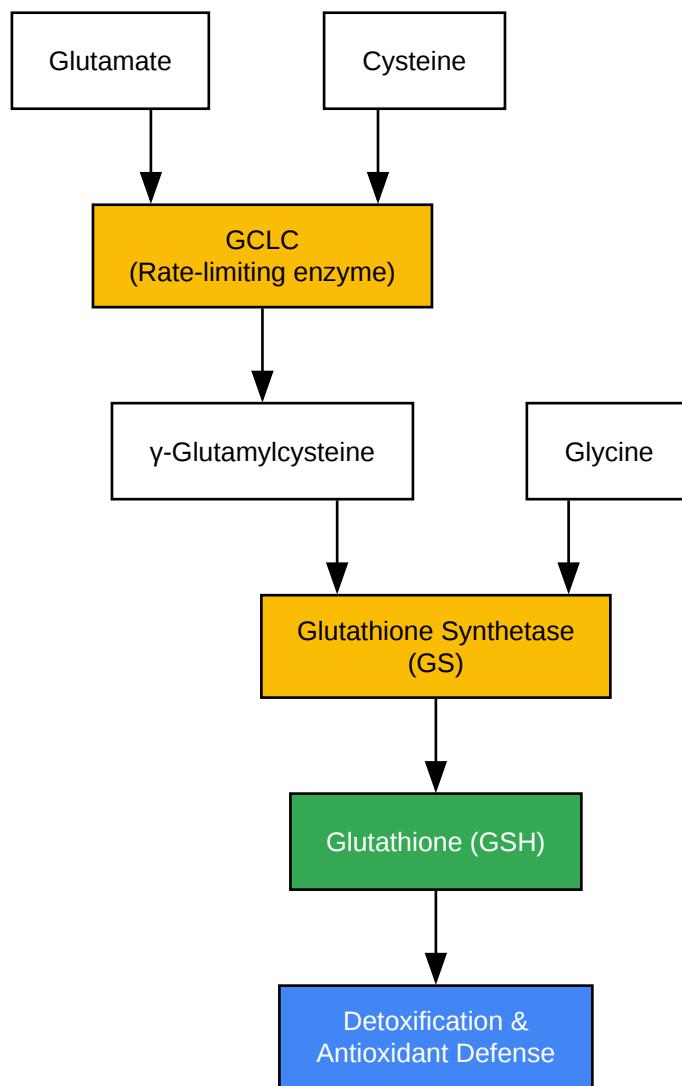
This protocol outlines the steps for detecting key proteins in the NRF2 signaling pathway.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Protein Extraction: Lyse parental and **ML390**-resistant AML cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against NRF2, Keap1, HO-1, GCLC, and a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear fractions).
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.


Protocol 4: Measurement of Intracellular Glutathione (GSH)

This protocol describes a colorimetric method to quantify the total intracellular GSH levels.

- Cell Lysis: Harvest approximately $1-5 \times 10^6$ parental and resistant AML cells. Lyse the cells in a buffer containing a deproteinizing agent (e.g., sulfosalicylic acid) to prevent GSH oxidation.


- Assay Reaction: In a 96-well plate, add the cell lysate to a reaction mixture containing DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) and glutathione reductase in a suitable buffer.
- NADPH Addition: Initiate the reaction by adding NADPH. Glutathione reductase will recycle oxidized glutathione (GSSG) back to GSH, which then reacts with DTNB to produce a yellow-colored product (TNB).
- Absorbance Measurement: Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
- Quantification: Calculate the rate of TNB formation (change in absorbance per minute). Determine the GSH concentration in the samples by comparing the rates to a standard curve generated with known concentrations of GSH.

Signaling Pathway Diagrams

[Click to download full resolution via product page](#)

ML390 action and NRF2-mediated resistance pathway.

[Click to download full resolution via product page](#)

Simplified overview of the glutathione synthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting aberrant glutathione metabolism to eradicate human acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Aberrant Glutathione Metabolism to Eradicate Human Acute Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NRF2 enhances the acute myeloid leukemia cell death induced by venetoclax via the ferroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Stress Responses and NRF2 in Human Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NRF2 maintains redox balance via ME1 and NRF2 inhibitor synergizes with venetoclax in NPM1-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. ch.promega.com [ch.promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 22. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Resistance to ML390 in AML Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609164#overcoming-resistance-to-ml390-in-aml-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com